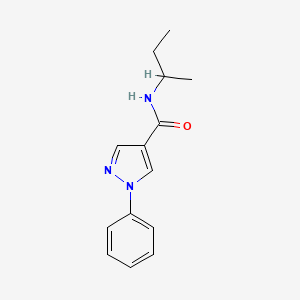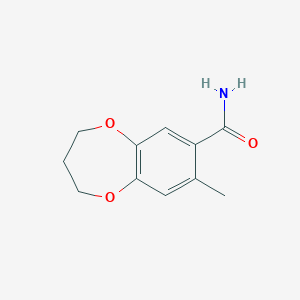
8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxamide is a chemical compound that belongs to the class of heterocyclic compounds These compounds are characterized by a ring structure that contains at least one atom other than carbon In this case, the compound features a dioxepine ring, which includes oxygen atoms
Preparation Methods
The synthesis of 8-Methyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable benzene derivative with an appropriate amine can lead to the formation of the desired dioxepine ring. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in the efficiency of the synthesis .
Chemical Reactions Analysis
8-Methyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. .
Scientific Research Applications
8-Methyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 8-Methyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in these interactions are complex and depend on the specific biological context .
Comparison with Similar Compounds
8-Methyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxamide can be compared with other similar compounds, such as:
2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine: This compound has a similar ring structure but differs in the functional groups attached to the ring.
7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine: Another similar compound with variations in the substituents on the ring. The uniqueness of 8-Methyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxamide lies in its specific functional groups and the resulting properties, which can lead to different applications and biological activities
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
InChI |
InChI=1S/C11H13NO3/c1-7-5-9-10(6-8(7)11(12)13)15-4-2-3-14-9/h5-6H,2-4H2,1H3,(H2,12,13) |
InChI Key |
LYEAJVPYGVUCIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C(=O)N)OCCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




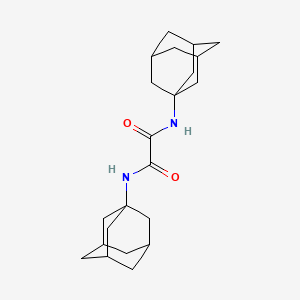
![4-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B14888085.png)

![6-[(4-Bromo-2-fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14888099.png)


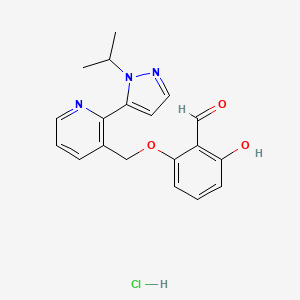
![(3-(Thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B14888115.png)
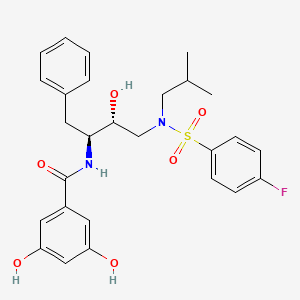
![(2S,3AS,7aS)-2-bromo-7a-methylhexahydrospiro[indene-5,2'-[1,3]dioxolan]-1(4H)-one](/img/structure/B14888139.png)
![8-Ethyl-5-oxa-2,8-diazaspiro[3.5]nonan-9-one](/img/structure/B14888142.png)
